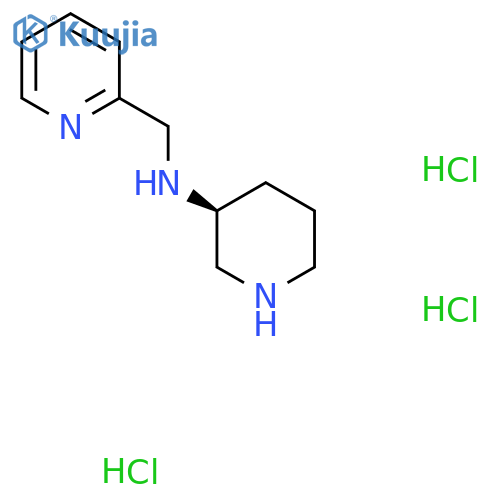

Cas no 1338222-43-7 ((S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride)

1338222-43-7 structure

商品名:(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride

CAS番号:1338222-43-7

MF:C11H20Cl3N3

メガワット:300.655599594116

CID:4983178

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride

- (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride

-

- インチ: 1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1

- InChIKey: VDRJBPACIMTLEE-KAFJHEIMSA-N

- ほほえんだ: Cl.Cl.Cl.N1CCC[C@@H](C1)NCC1C=CC=CN=1

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 161

- トポロジー分子極性表面積: 37

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM494388-1g |

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-aminetrihydrochloride |

1338222-43-7 | 97% | 1g |

$583 | 2022-06-13 | |

| Fluorochem | 069538-1g |

S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride |

1338222-43-7 | 1g |

£360.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772956-1g |

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride |

1338222-43-7 | 98% | 1g |

¥6247.00 | 2024-08-09 |

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1338222-43-7 ((S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量